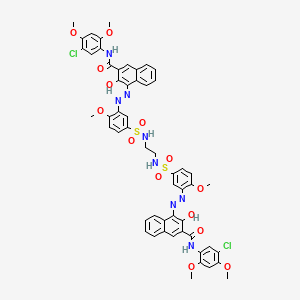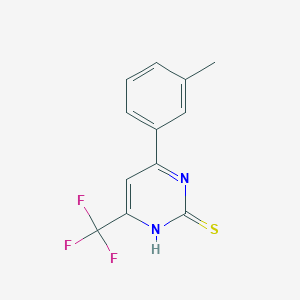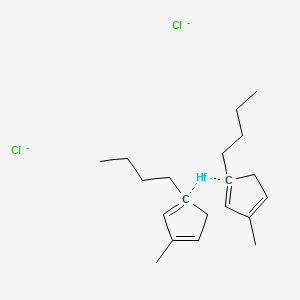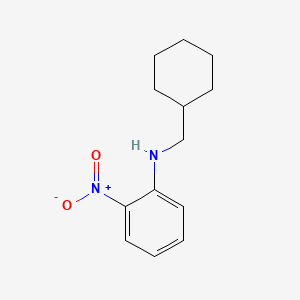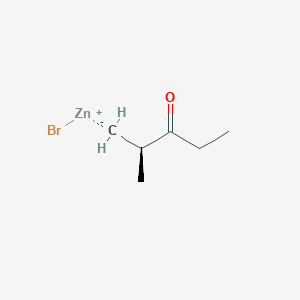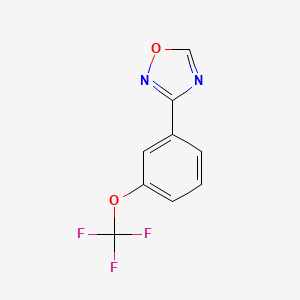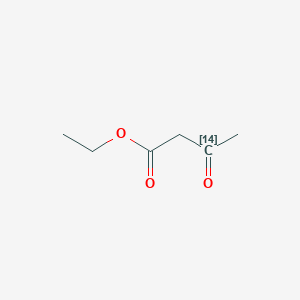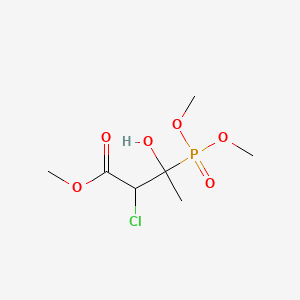
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate is an organic compound with the molecular formula C7H14ClO6P. This compound is known for its unique structure, which includes a chloro group, a dimethoxyphosphoryl group, and a hydroxybutanoate moiety. It is used in various scientific research applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate typically involves the reaction of 2-chloro-3-hydroxybutanoic acid with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-chloro-3-dimethoxyphosphoryl-3-oxobutanoate.
Reduction: Formation of 2-hydroxy-3-dimethoxyphosphoryl-3-hydroxybutanoate.
Substitution: Formation of 2-amino-3-dimethoxyphosphoryl-3-hydroxybutanoate or 2-thio-3-dimethoxyphosphoryl-3-hydroxybutanoate.
Applications De Recherche Scientifique
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the dimethoxyphosphoryl group can engage in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl phosphonoacetate: Similar in structure but lacks the chloro and hydroxy groups.
Dimethyl (methoxycarbonyl)methylphosphonate: Similar in structure but lacks the chloro and hydroxy groups.
Uniqueness
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate is unique due to the presence of both a chloro group and a hydroxy group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
2096-66-4 |
|---|---|
Formule moléculaire |
C7H14ClO6P |
Poids moléculaire |
260.61 g/mol |
Nom IUPAC |
methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate |
InChI |
InChI=1S/C7H14ClO6P/c1-7(10,5(8)6(9)12-2)15(11,13-3)14-4/h5,10H,1-4H3 |
Clé InChI |
VMFMWADWPYXFMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)OC)Cl)(O)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)

